2-Phenyl-5,6,7,8-tetrahydroquinazoline
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Overview
Description
2-Phenyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by a fused bicyclic structure consisting of a benzene ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5,6,7,8-tetrahydroquinazoline can be achieved through various methods. One common approach involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions. This method is advantageous due to its high yield and straightforward workup process . Another method includes the base-catalyzed reaction of 2,6-dibenzylidenecyclohexanone with alkylguanidines, followed by oxidation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:
Oxidation: Conversion to quinazoline derivatives.
Reduction: Formation of tetrahydroquinazoline derivatives.
Substitution: Introduction of different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinazoline and tetrahydroquinazoline derivatives, which exhibit different biological activities and properties .
Scientific Research Applications
2-Phenyl-5,6,7,8-tetrahydroquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor antagonist.
Medicine: Explored for its antitubercular, antidiabetic, and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as dihydrofolate reductase and pantothenate kinase, which are crucial for the survival of Mycobacterium tuberculosis . Additionally, it exhibits high binding affinity towards certain receptors, making it a potential candidate for drug development.
Comparison with Similar Compounds
2-Phenyl-5,6,7,8-tetrahydroquinazoline can be compared with other similar compounds such as:
2-Phenyl-5,6,7,8-tetrahydroquinoxaline: Similar structure but different biological activities.
5,6,7,8-Tetrahydroquinazoline derivatives: Varying substituents on the quinazoline ring lead to different properties and applications.
Quinazolinone derivatives: Possess a carbonyl group, which imparts distinct chemical and biological characteristics.
The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
CAS No. |
100869-87-2 |
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Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C14H14N2/c1-2-6-11(7-3-1)14-15-10-12-8-4-5-9-13(12)16-14/h1-3,6-7,10H,4-5,8-9H2 |
InChI Key |
MNLWAQLJGDBVDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC(=NC=C2C1)C3=CC=CC=C3 |
Origin of Product |
United States |
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